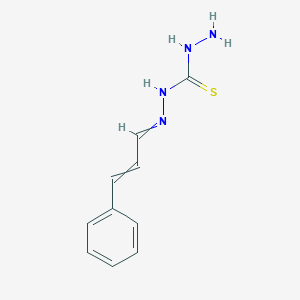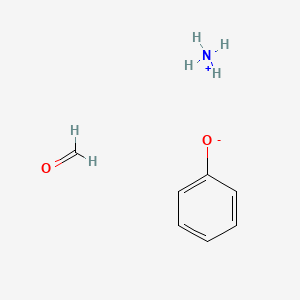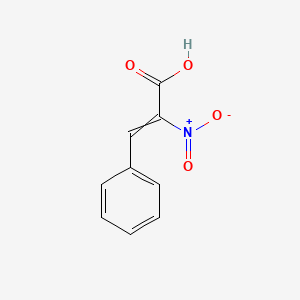
N'-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide is a hydrazide derivative known for its potential applications in various fields, including corrosion inhibition and organic synthesis. This compound features a phenylprop-2-en-1-ylidene group attached to a hydrazinecarbothiohydrazide moiety, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide typically involves the reaction of cinnamaldehyde with thiosemicarbazide. The reaction is carried out in ethanol under reflux conditions to yield the desired product . The process can be summarized as follows:
Reactants: Cinnamaldehyde and thiosemicarbazide.
Solvent: Ethanol.
Conditions: Reflux.
Industrial Production Methods
While specific industrial production methods for N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenylprop-2-en-1-ylidene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
作用機序
The mechanism of action of N’-(3-Phenylprop-2-en-1-ylidene)hydrazinecarbothiohydrazide involves its interaction with molecular targets through various pathways:
Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.
Biological Activity: The compound’s hydrazine and thiohydrazide groups interact with biological molecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-N’-(3-phenylprop-2-en-1-ylidene)benzohydrazide: Known for its anticorrosion properties.
5-Phenyl-2-[2-(3-phenylprop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole: Used in organic synthesis and exhibits diverse pharmacological properties.
特性
CAS番号 |
51750-15-3 |
|---|---|
分子式 |
C10H12N4S |
分子量 |
220.30 g/mol |
IUPAC名 |
1-amino-3-(cinnamylideneamino)thiourea |
InChI |
InChI=1S/C10H12N4S/c11-13-10(15)14-12-8-4-7-9-5-2-1-3-6-9/h1-8H,11H2,(H2,13,14,15) |
InChIキー |
WJDSEMSMACPLTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=NNC(=S)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643122.png)
![[(Buta-1,3-dien-2-yl)oxy]benzene](/img/structure/B14643124.png)

![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)
![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)





![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)

